molecular formula C14H28N2O5 B12565926 O-tert-Butyl-L-seryl-O-tert-butyl-L-serine CAS No. 195302-25-1

O-tert-Butyl-L-seryl-O-tert-butyl-L-serine

Cat. No.: B12565926
CAS No.: 195302-25-1
M. Wt: 304.38 g/mol
InChI Key: LXURTZNYGAAUHD-UWVGGRQHSA-N
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Description

O-tert-Butyl-L-seryl-O-tert-butyl-L-serine is a derivative of the amino acid serine. This compound is characterized by the presence of tert-butyl groups protecting the hydroxyl functionalities of the serine residues. These protective groups are often used in peptide synthesis to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-tert-Butyl-L-seryl-O-tert-butyl-L-serine typically involves the protection of the hydroxyl groups of serine with tert-butyl groups. One common method involves the use of tert-butyl esters. The process begins with the protection of the hydroxyl group of L-serine using tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction yields O-tert-Butyl-L-serine. The same protection strategy is applied to another molecule of L-serine to obtain O-tert-Butyl-L-serine tert-butyl ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

O-tert-Butyl-L-seryl-O-tert-butyl-L-serine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can yield deprotected serine derivatives .

Scientific Research Applications

O-tert-Butyl-L-seryl-O-tert-butyl-L-serine has several applications in scientific research:

Mechanism of Action

The mechanism of action of O-tert-Butyl-L-seryl-O-tert-butyl-L-serine involves the protection of hydroxyl groups, which prevents unwanted side reactions during peptide synthesis. The tert-butyl groups act as protective groups, ensuring that the serine residues remain intact during the synthesis process. This protection is crucial for the successful synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-tert-Butyl-L-seryl-O-tert-butyl-L-serine is unique due to its dual serine residues, both protected by tert-butyl groups. This dual protection makes it particularly useful in the synthesis of complex peptides and proteins, where multiple hydroxyl groups need to be protected simultaneously .

Properties

CAS No.

195302-25-1

Molecular Formula

C14H28N2O5

Molecular Weight

304.38 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid

InChI

InChI=1S/C14H28N2O5/c1-13(2,3)20-7-9(15)11(17)16-10(12(18)19)8-21-14(4,5)6/h9-10H,7-8,15H2,1-6H3,(H,16,17)(H,18,19)/t9-,10-/m0/s1

InChI Key

LXURTZNYGAAUHD-UWVGGRQHSA-N

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)N[C@@H](COC(C)(C)C)C(=O)O)N

Canonical SMILES

CC(C)(C)OCC(C(=O)NC(COC(C)(C)C)C(=O)O)N

Origin of Product

United States

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